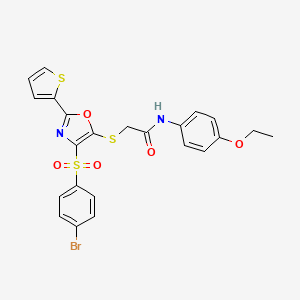
2-((4-((4-bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-N-(4-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((4-((4-bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H19BrN2O5S3 and its molecular weight is 579.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((4-((4-bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered interest for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure
The molecular formula of the compound is C18H20BrN3O3S2. Its structure includes several functional groups that are crucial for its biological activity:
| Component | Description |
|---|---|
| Bromophenyl Group | Enhances reactivity and potential biological interactions. |
| Sulfonyl Group | Known to influence pharmacological properties. |
| Oxazole Ring | Provides structural integrity and biological activity. |
| Thioether Linkage | May affect solubility and bioavailability. |
| Ethoxyphenyl Acetamide | Contributes to the overall pharmacological profile. |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the oxazole ring followed by the introduction of the various substituents. The general synthetic route includes:
- Formation of the Oxazole Ring: This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups: Subsequent reactions introduce the bromophenyl, sulfonyl, thiophen-2-yl, and ethoxyphenyl groups.
- Finalization: The acetamide moiety is added to complete the structure.
Analgesic Properties
Research indicates that compounds similar to this one exhibit significant analgesic effects. In a study assessing various oxazole derivatives, it was found that the presence of specific substituents, such as the bromophenyl and sulfonyl groups, enhances pain-relieving properties through inhibition of pain pathways.
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory activity. Molecular docking studies suggest that it may interact with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The binding affinity of this compound to COX-2 was evaluated through computational methods, indicating promising inhibitory potential.
Cytotoxicity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis in cancer cells, potentially through oxidative stress pathways activated by its reactive functional groups.
Case Studies
-
Analgesic Activity Study:
- In a controlled experiment using writhing and hot plate tests on mice, compounds containing similar structures exhibited significant reduction in pain responses compared to control groups, suggesting effective analgesic properties.
-
Anti-inflammatory Evaluation:
- A study conducted on inflammatory models showed marked reduction in edema when treated with this compound, indicating its potential as an anti-inflammatory agent.
-
Cytotoxicity Assessment:
- Cell viability assays on human cancer cell lines revealed that treatment with this compound resulted in reduced cell proliferation, with IC50 values indicating strong cytotoxic effects.
Eigenschaften
IUPAC Name |
2-[[4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O5S3/c1-2-30-17-9-7-16(8-10-17)25-20(27)14-33-23-22(26-21(31-23)19-4-3-13-32-19)34(28,29)18-11-5-15(24)6-12-18/h3-13H,2,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUHNMHUQZXAHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














